rac-(1R,2S)-2-(thiophene-2-carbonyl)cyclohexane-1-carboxylic acid, cis
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Overview
Description
“rac-(1R,2S)-2-(thiophene-2-carbonyl)cyclohexane-1-carboxylic acid, cis” is a chiral compound with potential applications in various fields such as medicinal chemistry and materials science. The compound features a cyclohexane ring substituted with a thiophene-2-carbonyl group and a carboxylic acid group in a cis configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(1R,2S)-2-(thiophene-2-carbonyl)cyclohexane-1-carboxylic acid, cis” typically involves the following steps:
Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the thiophene-2-carbonyl group: This step may involve the use of thiophene-2-carbonyl chloride in the presence of a base to form the desired ester or amide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules with potential biological activity.
Biology
In biological research, the compound may be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
Potential medicinal applications include the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of “rac-(1R,2S)-2-(thiophene-2-carbonyl)cyclohexane-1-carboxylic acid, cis” would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-(thiophene-2-carbonyl)cyclohexane-1-carboxylic acid, trans
- (1R,2S)-2-(furan-2-carbonyl)cyclohexane-1-carboxylic acid, cis
- (1R,2S)-2-(benzoyl)cyclohexane-1-carboxylic acid, cis
Uniqueness
The unique combination of the thiophene-2-carbonyl group and the cis configuration of the cyclohexane ring in “rac-(1R,2S)-2-(thiophene-2-carbonyl)cyclohexane-1-carboxylic acid, cis” may confer specific chemical and biological properties that distinguish it from similar compounds.
Properties
CAS No. |
212757-10-3 |
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Molecular Formula |
C12H14O3S |
Molecular Weight |
238.30 g/mol |
IUPAC Name |
(1R,2S)-2-(thiophene-2-carbonyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O3S/c13-11(10-6-3-7-16-10)8-4-1-2-5-9(8)12(14)15/h3,6-9H,1-2,4-5H2,(H,14,15)/t8-,9+/m0/s1 |
InChI Key |
OHEBPHKWGCMUNK-DTWKUNHWSA-N |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)C(=O)C2=CC=CS2)C(=O)O |
Canonical SMILES |
C1CCC(C(C1)C(=O)C2=CC=CS2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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